

BL-3912A vs 2C-D pharmacological profile differences

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Compound Focus: Dimoxamine, (S)-

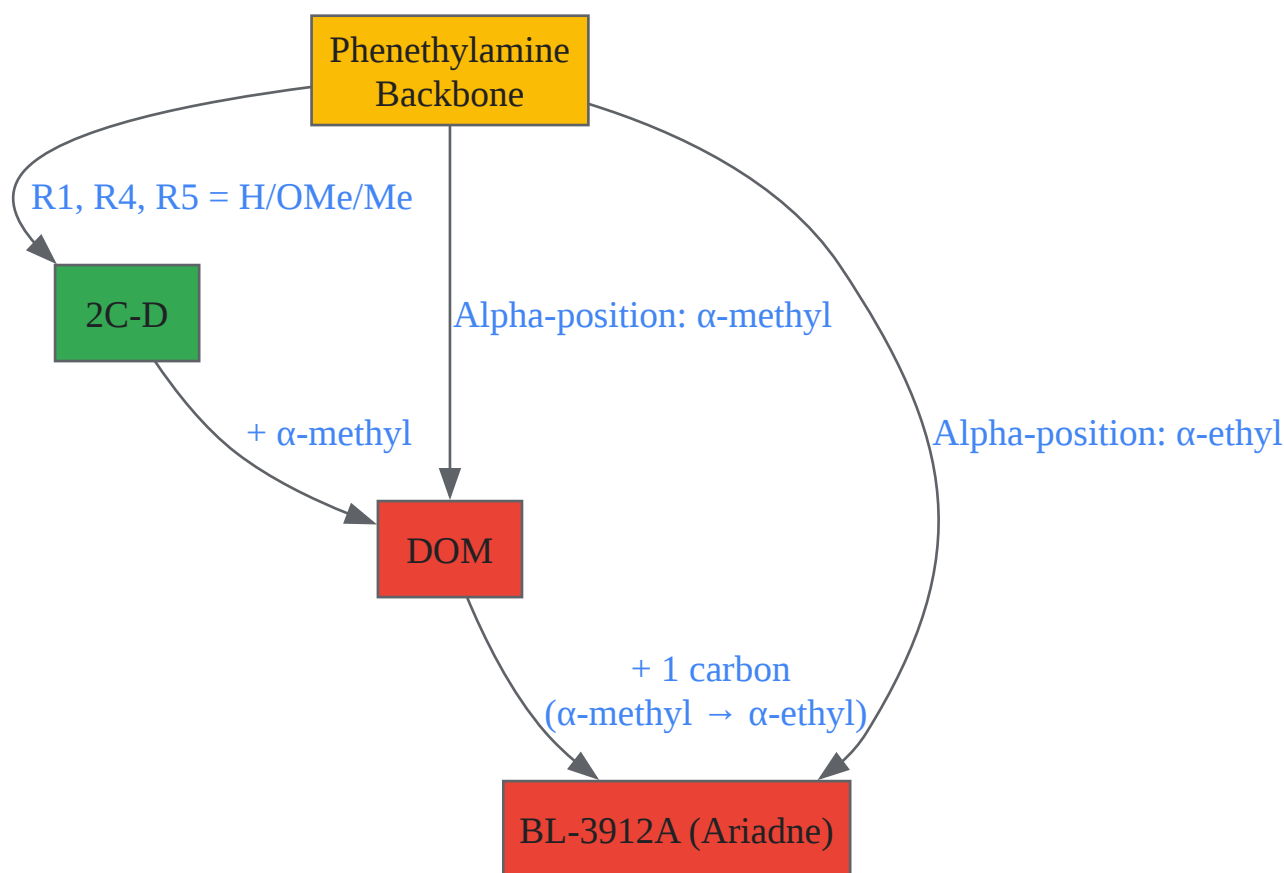
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Molecular Structures

The key difference between these phenethylamine analogs lies in the substitution at the **alpha carbon** (the carbon adjacent to the amine group). This structural variation significantly influences their activity at the serotonin 5-HT_{2A} receptor, which is primary target for psychedelic effects [1] [2].



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Pharmacological Profile: BL-3912A vs. DOM

The table below summarizes the key experimental data for BL-3912A and its potent hallucinogenic analog, DOM [1] [2].

Parameter	BL-3912A (Ariadne)	DOM
Primary Mechanism	Serotonin 5-HT _{2A} receptor partial agonist (low efficacy) [1]	Serotonin 5-HT _{2A} receptor full/high-efficacy agonist [1]
5-HT _{2A} Affinity (K _i)	~120 nM [2]	Higher than Ariadne (specific value not provided in results) [1]

Parameter	BL-3912A (Ariadne)	DOM
Signaling Potency/Efficacy	Lower signaling potency and efficacy in Gq, G ₁₁ , and β -arrestin2 pathways [1]	Higher signaling potency and efficacy [1]
Selectivity	Modest selectivity over 5-HT _{1E/1F} ; low affinity for 5-HT _{5,6,7} , monoamine transporters, and other aminergic receptors [1] [2]	Less selective than Ariadne (inference from higher 5-HT _{2A} efficacy) [1]
In Vivo Effect (Head Twitch Response in Mice)	Markedly attenuated , consistent with low hallucinogenic potential [1]	Pronounced , consistent with strong hallucinogenic effects [1]
Human Psychoactivity	Non-hallucinogenic up to 300 mg. Produces mental alertness, well-being [1] [2]	Potent hallucinogen . Active at 1-3 mg, psychedelic effects >3 mg [2]
Therapeutic Potential	Parkinson's disease (reverses motor deficits), psychosis remission, pro-cognitive effects in early clinical trials [1] [2]	Not developed for therapeutics due to hallucinogenic effects.

Key Experimental Data and Protocols

The definitive data on BL-3912A comes from a 2022 study that employed standard in vitro and in vivo pharmacological assays to characterize its mechanism [1].

In Vitro Signaling Assays

- **Purpose:** To measure the compound's potency (how little is needed to cause an effect) and efficacy (how strong the maximum effect is) at activating the 5-HT_{2A} receptor through different signaling pathways.
- **Protocol:** Cells (e.g., HEK293) engineered to express the human 5-HT_{2A} receptor were exposed to the compounds. Activation of **Gq/11 proteins** and recruitment of **β -arrestin2** were measured using specialized biosensors or assays. Concentration-response curves were generated to calculate efficacy and potency [1].

- **Key Finding:** BL-3912A showed **lower signaling potency and efficacy** than DOM across all pathways tested, identifying it as a low-efficacy partial agonist and providing a molecular basis for its lack of hallucinogenic effects [1].

In Vivo Behavioral Assay (Head Twitch Response)

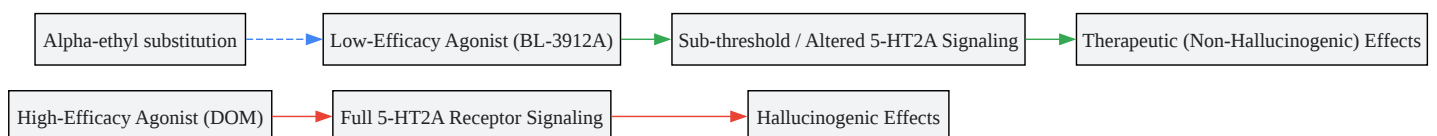
- **Purpose:** The head twitch response (HTR) in mice is a robust and widely accepted behavioral proxy for human hallucinogenic effects mediated by the 5-HT_{2A} receptor.
- **Protocol:** Mice are administered the test compound, and the number of spontaneous head twitches is recorded over a set period, typically by a trained observer blinded to the treatment.
- **Key Finding:** BL-3912A induced a **markedly attenuated HTR** compared to DOM, confirming its low potential to cause psychedelic effects in a live animal model [1].

Animal Model of Parkinson's Disease

- **Purpose:** To test the therapeutic potential of BL-3912A for neurological conditions, as suggested by early human data.
- **Protocol:** BL-3912A was administered to **auxilin knock-out mice**, a genetic model of severe Parkinson's disease. Motor function and deficits were then evaluated.
- **Key Finding:** BL-3912A **rescued severe motor deficits** on par with L-DOPA, a standard Parkinson's medication, despite having no direct activity on dopamine receptors. This suggests its therapeutic effect is mediated through its serotonergic action [1].

The Signaling Efficacy Hypothesis

The collective data supports a compelling hypothesis for why BL-3912A is not a hallucinogen. The following diagram illustrates this proposed mechanism.



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Finding More Information on 2C-D

As noted, direct comparative data for 2C-D is sparse in the available search results. To build a more complete guide, you may need to consult additional resources. I suggest you:

- Search specialized pharmacological databases like **IUPHAR/BPS Guide to PHARMACOLOGY** or **PubChem** for binding data on 2C-D.
- Look for original research articles and books by **Alexander Shulgin**, who first synthesized these compounds. His book "**PiHKAL**" contains chemical data and human experiential reports.

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References

1. Pharmacological Mechanism of the Non-Hallucinogenic 5- ... [pmc.ncbi.nlm.nih.gov]
2. Ariadne (drug) [en.wikipedia.org]

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